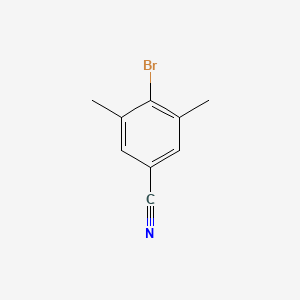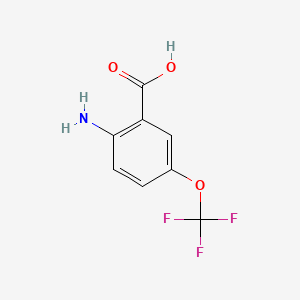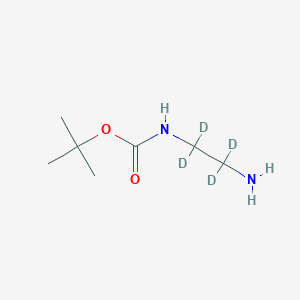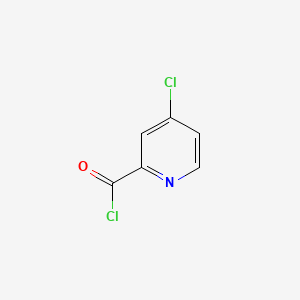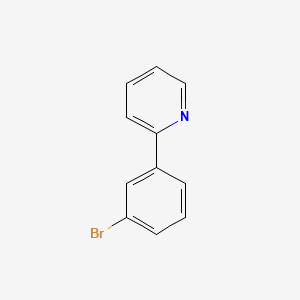
2-(3-Bromophenyl)pyridine
Vue d'ensemble
Description
2-(3-Bromophenyl)pyridine is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential applications in organic synthesis, medicinal chemistry, and material science. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications through various cross-coupling reactions.
Synthesis Analysis
The synthesis of bromophenylpyridine derivatives can be achieved through various methods. For instance, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized and characterized, demonstrating the potential for creating complex structures from bromophenylpyridine precursors . Another study reported the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines, indicating that bromopyridines are useful intermediates for constructing more complex heterocyclic systems .
Molecular Structure Analysis
The molecular structure of bromophenylpyridine derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated, revealing insights into the molecular geometry and intermolecular interactions in the solid state . Similarly, the structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was characterized, showing a distorted boat conformation for the pyridine ring and the presence of π-π interactions .
Chemical Reactions Analysis
Bromophenylpyridine derivatives can undergo various chemical reactions, leveraging the bromine atom for further functionalization. The cyclometalated Pd(II) and Ir(III) complexes derived from 2-(4-bromophenyl)pyridine were used in coupling reactions, demonstrating the utility of these compounds in organic synthesis . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, and condensation, showcasing the reactivity of bromophenylpyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenylpyridine derivatives have been explored through spectroscopic and computational studies. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its structure was optimized using density functional theory (DFT) . The nonlinear optical (NLO) properties of this compound were also determined, highlighting its potential applications in material science .
Applications De Recherche Scientifique
Synthesis of 2-Pyridones
- Scientific Field : Organic Chemistry
- Application Summary : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials . A novel synthesis of amino-substituted-2-pyridone has been reported .
- Methods of Application : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone. This reaction was carried out using a palladium catalyst under microwave irradiation .
- Results or Outcomes : The reaction succeeded in producing 2-pyridones in good-to-high yields .
Suzuki Cross-Coupling Reaction
- Scientific Field : Medicinal Chemistry
- Application Summary : The Suzuki cross-coupling reaction was used to synthesize a series of novel pyridine derivatives .
- Methods of Application : The reaction involved the use of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .
- Results or Outcomes : The reaction produced these novel pyridine derivatives in moderate to good yield .
Synthesis of New Pyridine and Thiophene-Based Copolymer
- Scientific Field : Polymer Chemistry
- Application Summary : A new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester .
- Methods of Application : The synthesis involved Suzuki cross-coupling reactions .
- Results or Outcomes : The synthesized polymer showed good solubility and chain growth. The maximum absorption peak for the polymer was 388 nm, and the optical band gap energy was found to be 2.38 eV .
Cyclometalated Pd (ii) and Ir (iii) 2- (4-bromophenyl)pyridine Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : Cyclometalated Pd (ii) and Ir (iii) 2- (4-bromophenyl)pyridine complexes have been synthesized .
- Methods of Application : The synthesis involved coupling reactions of aryl chlorides containing hydroxymethyl .
- Results or Outcomes : The synthesis was successful, but the specific outcomes were not detailed in the search results .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
- Methods of Application : The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
- Results or Outcomes : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Synthesis of Azapentalenes
- Scientific Field : Organic Chemistry
- Application Summary : Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
- Methods of Application : The synthesis involved coupling reactions of aryl chlorides containing hydroxymethyl .
- Results or Outcomes : The synthesis was successful, but the specific outcomes were not detailed in the search results .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPFTJXVEBANAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455635 | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)pyridine | |
CAS RN |
4373-60-8 | |
| Record name | 2-(3-Bromophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

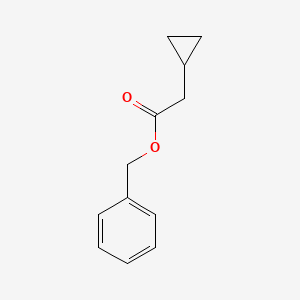
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
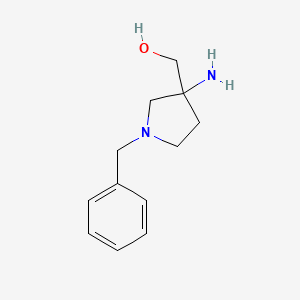
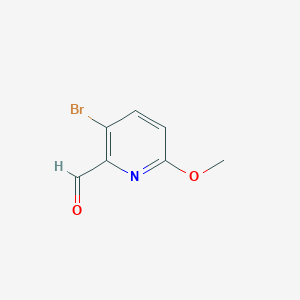
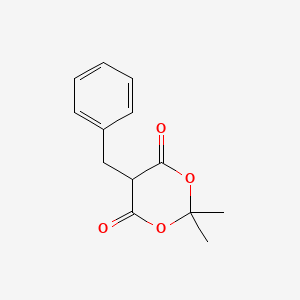
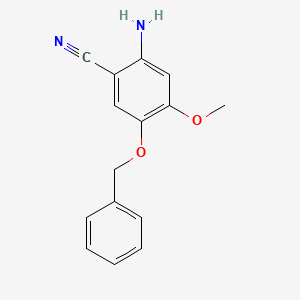
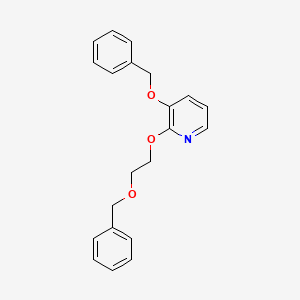
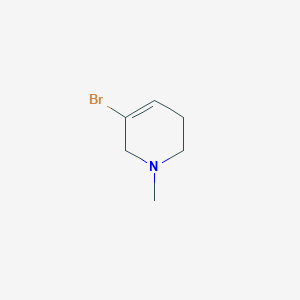
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
